molecular formula C5H10N2O2 B035311 4-Hydroxypiperazine-1-carbaldehyde CAS No. 109142-44-1

4-Hydroxypiperazine-1-carbaldehyde

Cat. No. B035311
M. Wt: 130.15 g/mol
InChI Key: NUVOEAQMIOYUBT-UHFFFAOYSA-N
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Patent
US04686221

Procedure details

The crude 4-ethoxycarbonylethyl-1-formylpiperazine (114 g) prepared as described above is dissolved in water (500 ml) and sodium tungstate dihydrate (7.25 g) is added to the solution. At a temperature of 30°-35° C., 31% hydrogen peroxide (82 ml) is added dropwise to the solution and the mixture is stirred for one hour. The reaction mixture is stirred for 3 hours at room temperature and for another 5 hours at a temperature of 50°-55° C. The resulting reaction mixture is then shaken with ethyl acetate (300 ml). The aqueous layer is evaporated under reduced pressure to remove water to yield a dark brown oil. The oil is applied to a silica gel column chromatography for the purification (2 kg of silica gel, eluent; chloroform:methanol=10:1) and then is recrystallized from ethyl acetate to give 1-formyl-4-hydroxypiperazine (38.2 g), m.p. 118°-124° C.
Name
4-ethoxycarbonylethyl-1-formylpiperazine
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
82 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
7.25 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC(CC[N:8]1[CH2:13][CH2:12][N:11]([CH:14]=[O:15])[CH2:10][CH2:9]1)=O)C.OO.C(OCC)(=[O:20])C>O.O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+]>[CH:14]([N:11]1[CH2:12][CH2:13][N:8]([OH:20])[CH2:9][CH2:10]1)=[O:15] |f:4.5.6.7.8|

Inputs

Step One
Name
4-ethoxycarbonylethyl-1-formylpiperazine
Quantity
114 g
Type
reactant
Smiles
C(C)OC(=O)CCN1CCN(CC1)C=O
Step Two
Name
Quantity
82 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
7.25 g
Type
catalyst
Smiles
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 3 hours at room temperature and for another 5 hours at a temperature of 50°-55° C
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The aqueous layer is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove water
CUSTOM
Type
CUSTOM
Details
to yield a dark brown oil
CUSTOM
Type
CUSTOM
Details
The oil is applied to a silica gel column chromatography for the purification (2 kg of silica gel, eluent; chloroform:methanol=10:1)
CUSTOM
Type
CUSTOM
Details
is recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)N1CCN(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 38.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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